Superior Butyrylcholinesterase (BChE) Inhibition Potency Over Galanthamine
In a direct enzymatic inhibition assay, (+)-Pteryxin demonstrated superior potency against butyrylcholinesterase (BChE) compared to the well-known clinical reference compound galanthamine. Specifically, (+)-Pteryxin inhibited BChE with an IC50 value of 12.96 ± 0.70 μg/ml, which represents a 1.7-fold greater potency than galanthamine (IC50 = 22.16 ± 0.91 μg/ml) [1]. The study further noted that at a concentration of 100 μg/ml, (+)-Pteryxin caused 91.62 ± 1.53% inhibition of BChE, whereas it only minimally inhibited acetylcholinesterase (AChE) by 9.30 ± 1.86%, indicating a favorable selectivity profile . This data directly answers the question of why a user should select (+)-Pteryxin over galanthamine for BChE-focused studies.
| Evidence Dimension | In vitro BChE inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 12.96 ± 0.70 μg/ml |
| Comparator Or Baseline | Galanthamine: 22.16 ± 0.91 μg/ml |
| Quantified Difference | ~1.7-fold more potent (lower IC50) |
| Conditions | ELISA microplate reader assay; tested at 100 μg/ml |
Why This Matters
For researchers focused on Alzheimer's disease (AD) where BChE plays a key pathological role, this quantified potency advantage makes (+)-Pteryxin a superior tool compound for mechanistic studies and screening campaigns compared to galanthamine.
- [1] Orhan IE, Senol FS, Shekfeh S, Skalicka-Wozniak K, Banoglu E. Pteryxin - A promising butyrylcholinesterase-inhibiting coumarin derivative from Mutellina purpurea. Food Chem Toxicol. 2017;109(Pt 2):970-974. doi:10.1016/j.fct.2017.03.016 View Source
